molecular formula C6H6BrN3O2 B6171319 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid CAS No. 2731008-44-7

1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6171319
CAS No.: 2731008-44-7
M. Wt: 232
InChI Key:
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Description

1-(4-Bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a bromo-substituted triazole ring attached to a cyclopropane carboxylic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid typically involves the reaction of 4-bromo-1,2,3-triazole with cyclopropane carboxylic acid. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but with process improvements such as the use of more efficient catalysts and solvents to enhance yield and reduce costs .

Chemical Reactions Analysis

1-(4-Bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group in the triazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid include other triazole derivatives such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar triazole structure.

    Trazodone: An antidepressant containing a triazole moiety.

What sets this compound apart is its unique combination of a bromo-substituted triazole ring and a cyclopropane carboxylic acid group, which imparts distinct chemical and biological properties .

Properties

CAS No.

2731008-44-7

Molecular Formula

C6H6BrN3O2

Molecular Weight

232

Purity

95

Origin of Product

United States

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